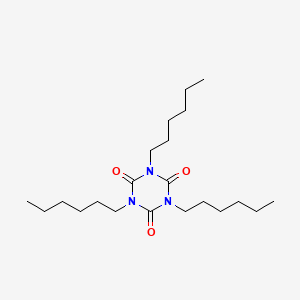![molecular formula C17H28O4 B14746741 (3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
(3S,5S)-[6]-Gingerdiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-6-Gingerdiol is a naturally occurring compound found in ginger. It is a type of diarylheptanoid, which are known for their diverse biological activities. This compound is particularly interesting due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-6-Gingerdiol typically involves the extraction from ginger rhizomes followed by purification processes. The synthetic route often includes steps such as hydrolysis and reduction. For instance, one common method involves the hydrolysis of gingerol to produce gingerdiol, followed by reduction to obtain (3S,5S)-6-Gingerdiol.
Industrial Production Methods
Industrial production of (3S,5S)-6-Gingerdiol involves large-scale extraction from ginger using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound. Advanced methods such as supercritical fluid extraction may also be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert gingerdiol into gingerone or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of gingerdiol, as well as substituted derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
(3S,5S)-6-Gingerdiol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: Due to its anti-inflammatory and antioxidant properties, it is being investigated for its potential in treating conditions like arthritis and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
Mecanismo De Acción
The mechanism of action of (3S,5S)-6-Gingerdiol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Molecular Targets: Key targets include NF-κB, a transcription factor involved in inflammation, and Nrf2, a regulator of antioxidant response.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Gingerol : The precursor to (3S,5S)-6-Gingerdiol, known for its pungent taste and bioactive properties.
- 6-Shogaol : Another bioactive compound in ginger, with similar but more potent anti-inflammatory effects.
- 8-Gingerdiol : A related compound with a longer carbon chain, exhibiting similar biological activities.
Uniqueness
(3S,5S)-6-Gingerdiol is unique due to its specific stereochemistry, which influences its biological activity and potency. Its dual hydroxyl groups also contribute to its strong antioxidant properties, making it a valuable compound for therapeutic research.
Propiedades
Fórmula molecular |
C17H28O4 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15-/m0/s1 |
Clave InChI |
QYXKQNMJTHPKBP-GJZGRUSLSA-N |
SMILES isomérico |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
SMILES canónico |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
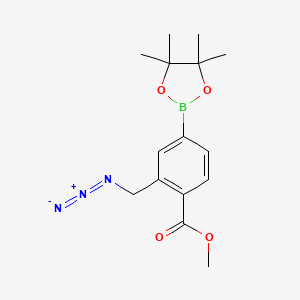
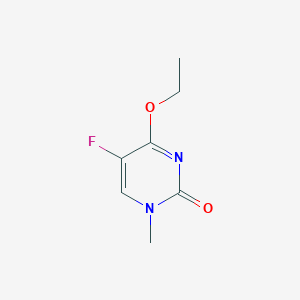
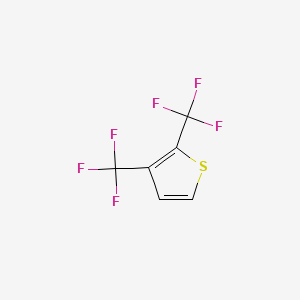
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)

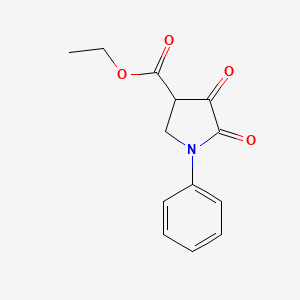
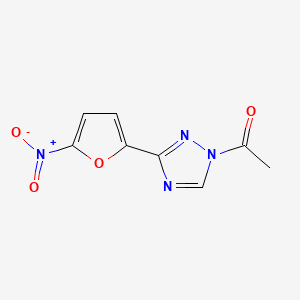
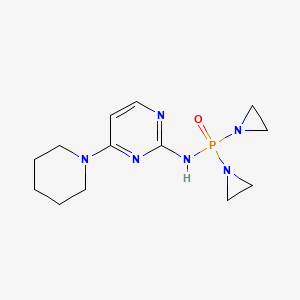

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
